1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a
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Overview
Description
1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a is a synthetic organic compound with the molecular formula C14H15F3O4S and a molecular weight of 336.33. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiane ring with a carboxylic acid group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a involves multiple steps, typically starting with the preparation of the thiane ring followed by the introduction of the trifluoromethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparison with Similar Compounds
Compared to other similar compounds, 1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a stands out due to its unique combination of a trifluoromethyl group and a thiane ring. Similar compounds include:
1,1-Dioxo-4-{[2-(fluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,1-Dioxo-4-{[2-(chloromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)11-4-2-1-3-10(11)9-13(12(18)19)5-7-22(20,21)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUNMWREZIZBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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